molecular formula C14H15N5S2 B12246692 3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1,2-benzothiazole

3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1,2-benzothiazole

Cat. No.: B12246692
M. Wt: 317.4 g/mol
InChI Key: BBQBTEVZDCZYSJ-UHFFFAOYSA-N
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Description

3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1,2-benzothiazole is a complex organic compound that features a thiadiazole ring, a piperazine ring, and a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1,2-benzothiazole typically involves multiple stepsThe reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1,2-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1,2-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1,2-benzothiazole involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. This compound can inhibit the growth of cancer cells by interfering with DNA replication and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1,2-benzothiazole is unique due to the combination of its three distinct rings, which confer specific chemical and biological properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C14H15N5S2

Molecular Weight

317.4 g/mol

IUPAC Name

3-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-1,2-benzothiazole

InChI

InChI=1S/C14H15N5S2/c1-10-15-14(21-16-10)19-8-6-18(7-9-19)13-11-4-2-3-5-12(11)20-17-13/h2-5H,6-9H2,1H3

InChI Key

BBQBTEVZDCZYSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)N2CCN(CC2)C3=NSC4=CC=CC=C43

Origin of Product

United States

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